molecular formula C20H26NO3P B14356054 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane CAS No. 90330-42-0

10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane

Cat. No.: B14356054
CAS No.: 90330-42-0
M. Wt: 359.4 g/mol
InChI Key: VFTPPXBJEZRHRZ-UHFFFAOYSA-N
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Description

10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is a complex organophosphorus compound known for its unique structure and versatile applications in various fields of science and industry. This compound features a phosphanyl group attached to a macrocyclic framework, which includes oxygen and nitrogen atoms, making it an interesting subject for research in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with a halogenated macrocycle under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.

    Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Halogenated reagents and strong bases are often used.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride are used under inert conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted macrocyclic compounds.

    Coordination: Metal-phosphine complexes.

Mechanism of Action

The mechanism of action of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane largely depends on its ability to form coordination complexes with metals. These complexes can act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the coordination sites on transition metals and the specific substrates involved in the catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diphenylphosphanyl)butane: Another phosphine ligand with a different macrocyclic structure.

    1,2-Bis(diphenylphosphanyl)ethane: A simpler phosphine ligand with a shorter chain.

    4,6-Bis(diphenylphosphino)phenoxazine: A phosphine ligand with a phenoxazine core.

Uniqueness

10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is unique due to its macrocyclic structure, which provides multiple coordination sites and can form more stable and diverse complexes compared to simpler phosphine ligands. This makes it particularly useful in applications requiring high stability and specificity .

Properties

CAS No.

90330-42-0

Molecular Formula

C20H26NO3P

Molecular Weight

359.4 g/mol

IUPAC Name

diphenyl(1,4,7-trioxa-10-azacyclododec-10-yl)phosphane

InChI

InChI=1S/C20H26NO3P/c1-3-7-19(8-4-1)25(20-9-5-2-6-10-20)21-11-13-22-15-17-24-18-16-23-14-12-21/h1-10H,11-18H2

InChI Key

VFTPPXBJEZRHRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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